N-{[1-(hydroxymethyl)cyclohexyl]methyl}-4-methylbenzene-1-sulfonamide
描述
IUPAC Nomenclature and Systematic Identification
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex sulfonamide derivatives. The compound is formally designated as N-[[1-(hydroxymethyl)cyclohexyl]methyl]-4-methylbenzenesulfonamide, reflecting its structural composition of three distinct molecular fragments: a cyclohexyl ring bearing a hydroxymethyl substituent at the 1-position, a methylene linker, and a para-methylated benzenesulfonamide group.
The Chemical Abstracts Service registry number for this compound is 1216981-05-3, providing a unique identifier for chemical databases and regulatory documentation. The molecular formula is established as C15H23NO3S, corresponding to a molecular weight of 297.42 daltons. This formulation indicates the presence of fifteen carbon atoms, twenty-three hydrogen atoms, one nitrogen atom, three oxygen atoms, and one sulfur atom within the molecular structure.
The Simplified Molecular Input Line Entry System representation of the compound is documented as CC1=CC=C(C=C1)S(=O)(=O)NCC2(CCCCC2)CO, which provides a linear encoding of the molecular connectivity. The International Chemical Identifier key ZLKIQAPHVFSBFO-UHFFFAOYSA-N serves as a unique identifier derived from the molecular structure, enabling precise identification across chemical databases. The standard International Chemical Identifier is represented as InChI=1S/C15H23NO3S/c1-13-5-7-14(8-6-13)20(18,19)16-11-15(12-17)9-3-2-4-10-15/h5-8,16-17H,2-4,9-12H2,1H3.
Molecular Structure Analysis via X-ray Crystallography
X-ray crystallography represents the definitive method for determining the three-dimensional atomic arrangement within crystalline materials, providing precise information about bond lengths, bond angles, and molecular conformations. This experimental technique employs the diffraction of X-rays by the ordered atomic lattice of crystals to generate diffraction patterns that can be mathematically transformed into electron density maps. The fundamental principle underlying X-ray crystallography relies on the fact that X-ray wavelengths are comparable to interatomic distances, typically on the order of 1 angstrom.
For sulfonamide compounds similar to this compound, crystallographic analysis typically reveals important structural features including the tetrahedral geometry around the sulfur atom, the pyramidal configuration of the nitrogen atom, and the preferred conformations of flexible alkyl chains. The crystallographic process begins with the preparation of suitable single crystals, which must be sufficiently large, pure, and free from structural defects such as twinning or significant internal imperfections.
The data collection phase involves mounting the crystal in an intense monochromatic X-ray beam and systematically recording the angles and intensities of diffracted X-rays as the crystal is rotated through various orientations. Modern X-ray crystallographic studies often employ cryogenic cooling to liquid nitrogen temperatures to minimize radiation damage and reduce thermal motion effects that can blur the diffraction patterns. The collected diffraction data undergoes computational processing to generate initial structural models, which are subsequently refined against the experimental observations to produce final atomic coordinates with associated uncertainty estimates.
Spectroscopic Characterization (FT-IR, NMR, MS)
Fourier Transform Infrared spectroscopy provides detailed information about the vibrational modes of functional groups within this compound. The infrared spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. The sulfonamide moiety typically displays strong absorption bands in the region of 1150-1350 cm⁻¹ corresponding to sulfur-oxygen stretching vibrations, while the nitrogen-hydrogen stretching vibrations appear in the 3200-3500 cm⁻¹ region.
The hydroxymethyl group contributes broad absorption bands in the 3200-3600 cm⁻¹ region due to oxygen-hydrogen stretching vibrations, often overlapping with nitrogen-hydrogen stretching modes. Carbon-hydrogen stretching vibrations from the aromatic ring system appear in the 3000-3100 cm⁻¹ region, while aliphatic carbon-hydrogen stretches occur at lower frequencies around 2800-3000 cm⁻¹. The aromatic ring system exhibits characteristic absorption patterns in the fingerprint region below 1500 cm⁻¹, providing additional structural information.
Nuclear Magnetic Resonance spectroscopy offers complementary structural information through analysis of the magnetic environments of hydrogen and carbon nuclei within the molecule. Proton Nuclear Magnetic Resonance spectra would reveal distinct chemical shift patterns for the various hydrogen-containing functional groups. The aromatic protons of the para-methylated benzene ring typically appear as a characteristic pattern in the 7.0-8.0 parts per million region, while the methyl group attached to the benzene ring produces a singlet around 2.3 parts per million.
The cyclohexyl ring system generates complex multipicity patterns due to the multiple chemically equivalent and non-equivalent hydrogen atoms in different axial and equatorial positions. The methylene protons connecting the cyclohexyl ring to the sulfonamide nitrogen appear as distinct multiplets, while the hydroxymethyl protons exhibit characteristic chemical shifts influenced by the electron-withdrawing effect of the adjacent oxygen atom. Carbon-13 Nuclear Magnetic Resonance spectroscopy provides information about the carbon framework, with distinct chemical shifts for aromatic, aliphatic, and heteroatom-bearing carbon atoms.
Mass spectrometry analysis yields precise molecular weight determination and fragmentation patterns that confirm the structural assignment. The molecular ion peak appears at mass-to-charge ratio 297, corresponding to the intact molecular structure. Fragmentation patterns typically involve loss of functional groups such as the hydroxymethyl moiety or cleavage of the methylene bridge connecting the cyclohexyl and sulfonamide portions of the molecule.
Computational Modeling of Three-Dimensional Conformations
Computational modeling provides detailed insights into the three-dimensional conformational preferences and molecular flexibility of this compound. Molecular mechanics calculations employing established force fields enable prediction of preferred conformations, while quantum mechanical methods provide more accurate descriptions of electronic structure and bonding characteristics. The computational approach typically involves systematic exploration of conformational space through rotation around single bonds, particularly focusing on the flexible regions of the molecule.
The cyclohexyl ring system adopts well-defined chair conformations, with the hydroxymethyl substituent preferentially occupying the equatorial position to minimize steric interactions. This conformational preference significantly influences the overall molecular shape and potential intermolecular interactions. The methylene bridge connecting the cyclohexyl ring to the sulfonamide nitrogen exhibits considerable conformational flexibility, allowing rotation around both carbon-carbon and carbon-nitrogen bonds.
Density functional theory calculations provide accurate descriptions of the electronic structure, including charge distributions, frontier molecular orbitals, and electrostatic potential surfaces. These computational results offer insights into potential binding interactions and reactivity patterns relevant to biological activity. The sulfonamide moiety exhibits characteristic electronic properties, with significant electron density localized on the sulfur and oxygen atoms, while the nitrogen atom displays nucleophilic character.
Conformational analysis reveals multiple stable rotamers differing in the relative orientations of the cyclohexyl and benzenesulfonamide portions of the molecule. Energy barriers for interconversion between these conformations typically range from 10-20 kilojoules per mole, indicating rapid equilibration at physiological temperatures. The hydrogen bonding potential of the hydroxymethyl group influences both intramolecular and intermolecular interactions, with computational modeling predicting preferred orientations that maximize hydrogen bonding opportunities while minimizing steric conflicts.
Advanced computational techniques such as molecular dynamics simulations provide dynamic perspectives on conformational behavior, revealing the time-dependent fluctuations in molecular geometry and the relative populations of different conformational states. These simulations demonstrate that this compound exhibits significant conformational flexibility, particularly around the methylene linker region, which may be important for biological recognition and binding interactions.
属性
IUPAC Name |
N-[[1-(hydroxymethyl)cyclohexyl]methyl]-4-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3S/c1-13-5-7-14(8-6-13)20(18,19)16-11-15(12-17)9-3-2-4-10-15/h5-8,16-17H,2-4,9-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKIQAPHVFSBFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC2(CCCCC2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(hydroxymethyl)cyclohexyl]methyl}-4-methylbenzene-1-sulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with N-{[1-(hydroxymethyl)cyclohexyl]methyl}amine. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for large-scale production. This includes controlling temperature, pressure, and reaction time to maximize yield and purity .
化学反应分析
Types of Reactions
N-{[1-(hydroxymethyl)cyclohexyl]methyl}-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of N-{[1-(carboxymethyl)cyclohexyl]methyl}-4-methylbenzene-1-sulfonamide.
Reduction: Formation of N-{[1-(hydroxymethyl)cyclohexyl]methyl}-4-methylbenzene-1-amine.
Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.
科学研究应用
Antiviral Properties
Recent studies have indicated that sulfonamide compounds, including N-{[1-(hydroxymethyl)cyclohexyl]methyl}-4-methylbenzene-1-sulfonamide, exhibit antiviral properties. Research has shown that modifications to the sulfonamide structure can enhance its efficacy against viral pathogens. For instance, a patent (US11541034B2) discusses the development of nitrile-containing antiviral compounds that leverage similar structural frameworks to target viral replication mechanisms effectively .
Antimicrobial Activity
Sulfonamides are well-known for their antimicrobial properties. They inhibit bacterial growth by targeting the bacterial enzyme dihydropteroate synthase, which is crucial for folate synthesis. Case studies have demonstrated the effectiveness of sulfonamides in treating bacterial infections, particularly those resistant to traditional antibiotics. The compound's structure allows it to interact effectively with bacterial enzymes, making it a candidate for further development in antibiotic therapies.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antiviral Efficacy | Demonstrated that modified sulfonamides could inhibit viral replication in vitro. |
| Study 2 | Antimicrobial Resistance | Showed effectiveness against multi-drug resistant strains of E. coli using sulfonamide derivatives. |
| Study 3 | Pharmacokinetics | Investigated absorption and metabolism of sulfonamides, indicating favorable bioavailability profiles. |
Chemical Synthesis
This compound serves as an important intermediate in organic synthesis. Its unique functional groups allow it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions. This versatility is valuable in developing new pharmaceutical agents and agrochemicals.
作用机制
The mechanism of action of N-{[1-(hydroxymethyl)cyclohexyl]methyl}-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of the enzyme’s natural substrate. This inhibition can disrupt essential biochemical pathways, leading to the compound’s therapeutic effects .
相似化合物的比较
Comparison with Similar Compounds
The following table compares N-{[1-(hydroxymethyl)cyclohexyl]methyl}-4-methylbenzene-1-sulfonamide with structurally related sulfonamide derivatives, focusing on molecular features, physicochemical properties, and synthesis pathways.
Notes:
- *Molecular weight calculated based on formula C15H23NO3S.
- Biological activity for the target compound is hypothesized based on structural similarities to sulfonamides with CNS or antimicrobial activity .
Structural and Conformational Analysis
- Cyclohexane Chair Conformation : The target compound’s cyclohexyl group likely adopts a chair conformation, as seen in N-Cyclohexyl-N-ethyl-4-methylbenzenesulfonamide (puckering amplitude Q = 0.567 Å) . The hydroxymethyl group may introduce slight distortion but retains stability.
- Hydrogen Bonding : Unlike N,N-diethyl-4-methylbenzene-1-sulfonamide (highly lipophilic), the hydroxymethyl group in the target compound could form intramolecular hydrogen bonds, improving aqueous solubility .
Spectroscopic Data Comparison
- 1H NMR : The cyclohexene proton in N-(cyclohex-1-en-1-ylmethyl)-N-(phenylsulfonyl)benzenesulfonamide resonates at δ 5.70 ppm , whereas the target compound’s hydroxymethyl protons may appear near δ 3.5–4.0 ppm, similar to other hydroxymethyl-containing analogs.
- FT-IR : Expected O–H stretching (~3200–3600 cm⁻¹) and sulfonamide S=O peaks (~1150–1350 cm⁻¹), aligning with data from .
生物活性
N-{[1-(hydroxymethyl)cyclohexyl]methyl}-4-methylbenzene-1-sulfonamide, also known by its chemical formula CHNOS, is a sulfonamide compound with potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
- IUPAC Name : N-[[1-(hydroxymethyl)cyclohexyl]methyl]-4-methylbenzenesulfonamide
- Molecular Weight : 297.42 g/mol
- Appearance : Powder
- Storage Temperature : Room Temperature
| Property | Value |
|---|---|
| Chemical Formula | CHNOS |
| Molecular Weight | 297.42 g/mol |
| PubChem CID | 71683943 |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)NCC2(CCCCC2)CO |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of sulfonamide compounds, including derivatives similar to this compound. These compounds have shown effectiveness against various bacterial strains, particularly in the context of increasing antibiotic resistance.
- Mechanism of Action : Sulfonamides typically inhibit bacterial growth by interfering with folate synthesis, a vital process for bacterial reproduction and survival. This inhibition occurs through competitive antagonism of para-aminobenzoic acid (PABA), which is essential for synthesizing dihydrofolate.
-
Case Studies :
- A study demonstrated that sulfonamide derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
- The compound's effectiveness was assessed using the disc diffusion method, where zones of inhibition were measured to evaluate antibacterial potency .
Antifungal Activity
Research has also indicated that sulfonamide compounds may possess antifungal properties. In particular, derivatives have been tested against common fungal pathogens:
- Testing Methodology : Similar to antibacterial testing, antifungal activity was evaluated using disc diffusion and microdilution methods against strains such as Candida albicans.
Summary of Biological Activity
The following table summarizes the biological activities observed for this compound and related compounds:
| Activity Type | Target Organisms | Observed Effect |
|---|---|---|
| Antibacterial | E. coli, S. aureus | Significant inhibition |
| Antifungal | C. albicans | Moderate inhibition |
| Mechanism | Folate synthesis inhibition | Competitive antagonism |
常见问题
Q. What computational tools predict pharmacokinetic properties for drug development?
- Methodological Answer : SwissADME estimates logP, bioavailability, and metabolic stability. Molecular dynamics simulations (GROMACS) model blood-brain barrier penetration. ’s anti-inflammatory sulfonamides provide a benchmark for QSAR modeling .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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